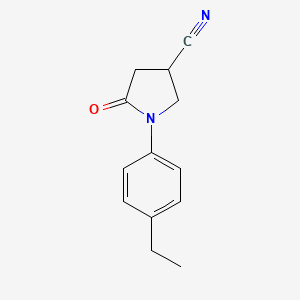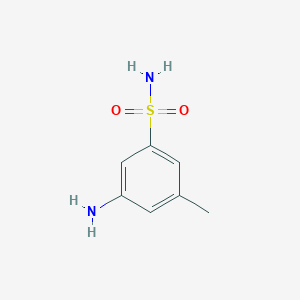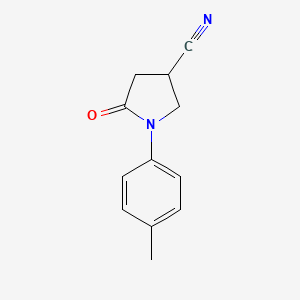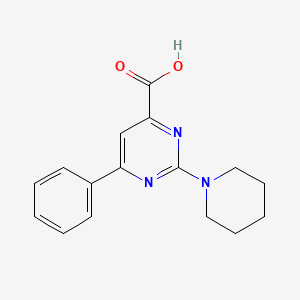
5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with a triazole ring and a carboxylic acid functional group. Its chemical formula is C10H7FN4O2 . The compound’s structure consists of a five-membered triazole ring fused to a phenyl ring, with an ethyl group and a carboxylic acid substituent. Triazoles are known for their diverse biological activities and have been investigated in drug discovery .
Synthesis Analysis
The synthesis of this compound involves the introduction of an ethyl group, a fluorophenyl group, and a carboxylic acid moiety onto the triazole scaffold. Specific synthetic routes may vary, but common methods include click chemistry, cyclization reactions, and functional group transformations. Researchers have explored various synthetic strategies to access this compound for further evaluation .
Molecular Structure Analysis
The molecular structure of This compound is crucial for understanding its properties and interactions. The triazole ring provides aromaticity, while the carboxylic acid group contributes to its acidity and potential for hydrogen bonding. The fluorophenyl group enhances lipophilicity and influences binding interactions with biological targets .
Chemical Reactions Analysis
- Click Chemistry : Triazole rings are amenable to click reactions for bioconjugation and drug design .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Tetrel Bonding Interactions
Research on triazole derivatives, including those similar to 5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has explored their π-hole tetrel bonding interactions. A study by Ahmed et al. (2020) synthesized various triazole derivatives and analyzed their interactions using Hirshfeld surface analysis and DFT calculations. This work contributes to understanding the molecular interactions in similar compounds.
Synthesis and Tautomerism
Pokhodylo and Obushak (2022) conducted a study on the synthesis of a triazole derivative and explored its ring-chain tautomerism. Their research provides insights into the synthetic pathways and structural behaviors of triazole compounds, which could be relevant for compounds like this compound.
Fluoroalkylation and Novel Compounds Synthesis
A study by Peng and Zhu (2003) on the synthesis of fluoroalkylated 1H-1,2,3-triazoles presents methods that could be applicable to the synthesis of compounds including this compound. Their work contributes to the development of novel compounds with potential applications in various fields.
Metal-Organic Frameworks and Luminescence Sensing
Research by Wang et al. (2016) on lanthanide metal-organic frameworks using a 1,2,3-triazole-containing ligand provides insights into the application of triazole derivatives in creating materials for luminescence sensing of metal ions and compounds.
Improved Synthesis Procedures
Studies like the one by Cottrell et al. (1991) focus on improving the synthesis procedures of triazole derivatives. This research is significant for developing efficient and high-yield synthetic methods for compounds like this compound.
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been investigated for antiviral activity
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Similar compounds such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been found to exhibit potent antiviral activity , suggesting that this compound might have similar effects.
Propriétés
IUPAC Name |
5-ethyl-1-(4-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMQTKFPSTPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)





